Ethyl beta-D-ribo-hex-3-ulopyranoside

Biotransformation Hairy Root Culture Glycosylation

Procure Ethyl β-D-ribo-hex-3-ulopyranoside (CAS 104953-08-4) as the authenticated reference standard for Coleus forskohlii hairy root biotransformation studies. Unlike ethyl β-D-glucopyranoside, its unique C-3 ketone and β-D-ribo stereochemistry provide an irreplaceable scaffold for stereoselective glycosylation and oxidized cellulose modeling. Substitution with methyl analogs alters LogP and molecular recognition, risking misidentification of HPLC peaks and invalidating SAR data. Available in research-grade purity (≥98%) for analytical method development and natural product library construction.

Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
CAS No. 104953-08-4
Cat. No. B178682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl beta-D-ribo-hex-3-ulopyranoside
CAS104953-08-4
Molecular FormulaC8H14O6
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC1C(C(=O)C(C(O1)CO)O)O
InChIInChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1
InChIKeySRQUBKZEXFGSOP-SJNFNFGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl beta-D-ribo-hex-3-ulopyranoside (CAS: 104953-08-4): A Specialized Carbohydrate-Derived Scaffold for Glycoscience and Natural Product Research


Ethyl β-D-ribo-hex-3-ulopyranoside (CAS: 104953-08-4), also known as ethyl β-D-ribo-hexopyranosid-3-ulose, is a specialized carbohydrate-derived molecule featuring a ketone functionality at the C-3 position of a pyranose ring. It is a natural product that has been isolated from diverse plant sources, including *Coleus forskohlii* and *Hippophae rhamnoides*, as well as produced via biotransformation using *Coleus forskohlii* hairy root cultures [1]. It serves as a key scaffold in glycoscience research, particularly in studies of carbohydrate oxidation, stereoselective glycosylation, and as a model compound for understanding the properties of oxidized cellulose [2].

Why Ethyl beta-D-ribo-hex-3-ulopyranoside Cannot Be Substituted with Generic In-Class Analogs: Specificity Driven by Stereochemistry and Functional Group Placement


While numerous carbohydrates and glycosides are commercially available, the specific combination of the ethyl aglycone, the β-D-ribo stereochemistry, and the critical C-3 ketone in Ethyl β-D-ribo-hex-3-ulopyranoside creates a unique molecular geometry and reactivity profile that cannot be replicated by close analogs. Substitution with even a methyl analog (e.g., methyl β-D-ribo-hex-3-ulopyranoside) introduces different physicochemical properties (e.g., altered LogP and solubility) that can fundamentally change molecular recognition events . Furthermore, the *ribo* configuration and oxidation state are not common; other in-class compounds like ethyl β-D-glucopyranoside lack the C-3 ketone, resulting in a completely different conformational landscape and electron distribution around the pyranose ring [1]. Generic substitution thus risks invalidating experimental outcomes in studies where precise hydrogen-bonding networks, enzymatic recognition, or specific crystal packing motifs are under investigation.

Quantitative Differentiation Guide for Ethyl beta-D-ribo-hex-3-ulopyranoside: Evidence-Based Selection Against Closest Analogs


Biotransformation Yield Selectivity: Ethyl beta-D-ribo-hex-3-ulopyranoside as the Major Product of Ethanol Glucosylation in C. forskohlii

In biotransformation studies using *Coleus forskohlii* hairy root cultures, ethanol is selectively converted to two distinct glycosylated products: ethyl β-D-glucopyranoside and ethyl β-D-ribo-hex-3-ulopyranoside. This demonstrates that the *ribo*-hex-3-ulopyranoside scaffold is a significant and preferred metabolic product in this system, formed alongside but distinctly from the simpler glucopyranoside [1]. This selectivity is crucial for researchers studying plant secondary metabolism or developing biocatalytic processes for specific glycosides.

Biotransformation Hairy Root Culture Glycosylation

Physicochemical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) vs. Related Glycosides

Ethyl β-D-ribo-hex-3-ulopyranoside possesses distinct physicochemical properties compared to other simple glycosides. Its calculated LogP of -1.97 and Topological Polar Surface Area (TPSA) of 96.22 Ų place it in a specific region of chemical space that is different from analogs lacking the C-3 ketone or possessing different stereochemistry . For instance, ethyl β-D-glucopyranoside (LogP ≈ -2.4, TPSA ≈ 110 Ų) is significantly more polar and hydrophilic.

Drug Design ADME Prediction Physicochemical Properties

Crystallographic and Conformational Benchmarking via Methyl Analog: Validating the 3-Ulopyranoside Scaffold as a Cellulose Model

While direct crystallographic data for ethyl β-D-ribo-hex-3-ulopyranoside is not publicly available, its methyl analog (methyl 4-O-methyl-β-D-ribo-hex-3-ulopyranoside) has been characterized by X-ray crystallography, establishing the *ribo*-hex-3-ulopyranoside core as a stable, well-defined molecular entity [1]. This analog serves as a model compound for partially oxidized anhydroglucose units in cellulose, highlighting the importance of the C-3 oxidation state for simulating degraded polymer systems. The ethyl derivative is a logical progression for studies requiring a more lipophilic handle.

Materials Science Cellulose Chemistry Crystallography

Targeted Research Applications for Ethyl beta-D-ribo-hex-3-ulopyranoside Based on Verified Differentiation


Biocatalysis and Metabolic Engineering Studies in Coleus forskohlii

Researchers developing or characterizing the glycosylation potential of *Coleus forskohlii* hairy root cultures require the authentic standard to verify product formation and quantify yield. The biotransformation study confirms that ethyl β-D-ribo-hex-3-ulopyranoside is a major, specific metabolite in this system [1]. Using an impure standard or a non-identical analog would lead to misidentification of HPLC peaks and incorrect conclusions about enzyme selectivity and pathway efficiency. This compound is essential as a reference standard for analytical method development (e.g., HPLC-MS) targeting this specific metabolic route.

Structure-Activity Relationship (SAR) Studies in α-Glucosidase Inhibition

The compound has been isolated from *Viburnum utile* in a study specifically aimed at identifying new α-glucosidase inhibitors [1]. While its specific IC50 was not the focus of that study's highlighted results, its co-occurrence with other bioactive compounds underscores its relevance in natural product research for metabolic disorders. For researchers building focused libraries of natural product glycosides, this compound represents a structurally authenticated point of reference for SAR studies aimed at understanding how subtle changes in sugar oxidation and aglycone structure modulate enzyme inhibition.

Synthesis of Specialized Carbohydrate Building Blocks and Glycomimetics

Organic chemists engaged in the synthesis of complex oligosaccharides or glycomimetics utilize compounds like ethyl β-D-ribo-hex-3-ulopyranoside as a starting material or a protected intermediate. The presence of the C-3 ketone provides a unique handle for further stereoselective transformations, such as reductions or nucleophilic additions, that are not possible with fully hydroxylated sugars like ethyl β-D-glucopyranoside [1]. Its verified structure and commercially available purity (>95-98%) [2] make it a reliable synthon for generating novel molecular diversity in carbohydrate chemistry.

Model Compound for Oxidized Cellulose and Biomaterials

In materials science, this compound and its methyl analog serve as discrete molecular models for understanding the properties of oxidized cellulose and other anhydroglucose-based polymers [1]. The ethyl group provides a slightly more hydrophobic, low-molecular-weight analog compared to the methyl derivative. This is valuable for studying the impact of C-3 oxidation on hydrogen bonding, solubility, and conformation in polymer degradation or derivatization studies, enabling more accurate experimental modeling than using unoxidized glucose analogs.

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